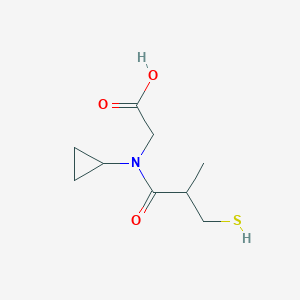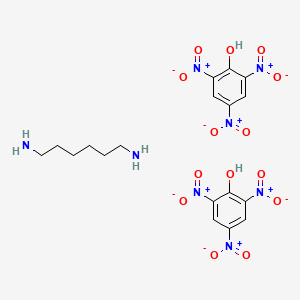
Hexane-1,6-diamine;2,4,6-trinitrophenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexane-1,6-diamine;2,4,6-trinitrophenol is a compound that combines two distinct chemical entities: hexane-1,6-diamine and 2,4,6-trinitrophenolIt is a diamine, consisting of a hexamethylene hydrocarbon chain terminated with amine functional groups It is a yellow crystalline solid that is highly explosive and has been used historically in munitions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hexane-1,6-diamine is typically produced by the hydrogenation of adiponitrile, a process that involves the reduction of the nitrile groups to amines. This reaction is conducted on molten adiponitrile diluted with ammonia, using catalysts based on cobalt and iron . An alternative method uses Raney nickel as the catalyst and adiponitrile diluted with hexamethylenediamine itself as the solvent .
2,4,6-Trinitrophenol is synthesized by the nitration of phenol. The process involves sulfonating phenol by heating it with concentrated sulfuric acid, followed by the addition of nitric acid or a nitrate salt . This method moderates the reaction, allowing for a better yield.
Industrial Production Methods
The industrial production of hexane-1,6-diamine involves large-scale hydrogenation of adiponitrile, with an annual production of about 1 billion kilograms . The production of 2,4,6-trinitrophenol is less common today due to its explosive nature, but it was historically produced in large quantities for use in munitions .
Análisis De Reacciones Químicas
Types of Reactions
Hexane-1,6-diamine undergoes various chemical reactions, including:
Condensation Reactions: It reacts with dicarboxylic acids to form polyamides, such as nylon 66.
Phosgenation: It reacts with phosgene to produce hexamethylene diisocyanate, a monomer used in polyurethane production.
2,4,6-Trinitrophenol undergoes:
Nitration: Further nitration can occur under specific conditions.
Reduction: It can be reduced to form aminophenols.
Common Reagents and Conditions
Hexane-1,6-diamine: Common reagents include adipic acid for polyamide formation and phosgene for diisocyanate production.
2,4,6-Trinitrophenol: Common reagents include sulfuric acid and nitric acid for its synthesis.
Major Products
Hexane-1,6-diamine: Major products include nylon 66 and hexamethylene diisocyanate.
2,4,6-Trinitrophenol: Major products include various nitro derivatives and aminophenols.
Aplicaciones Científicas De Investigación
Hexane-1,6-diamine is primarily used in the production of polymers, such as nylon 66, and as a cross-linking agent in epoxy resins . It is also used in the production of hexamethylene diisocyanate for polyurethane .
2,4,6-Trinitrophenol has applications in chemistry as a reagent and in the production of explosives . It has also been used in biological research for its ability to denature proteins and as a staining agent.
Mecanismo De Acción
Hexane-1,6-diamine acts as a bifunctional monomer in polymerization reactions, where its amine groups react with carboxylic acids or isocyanates to form long polymer chains . The mechanism involves nucleophilic attack by the amine groups on electrophilic carbonyl or isocyanate groups.
2,4,6-Trinitrophenol exerts its effects through its nitro groups, which can undergo redox reactions. Its explosive nature is due to the rapid decomposition of the nitro groups, releasing large amounts of energy .
Comparación Con Compuestos Similares
Similar Compounds
Hexane-1,6-diamine: Similar compounds include pentylamine, cadaverine, and methylhexanamine.
2,4,6-Trinitrophenol: Similar compounds include other nitroaromatic compounds like trinitrotoluene (TNT) and dinitrophenol.
Uniqueness
Hexane-1,6-diamine is unique due to its specific use in the production of nylon 66 and its role as a cross-linking agent . 2,4,6-Trinitrophenol is unique for its historical significance as an explosive and its use in chemical research .
Propiedades
Número CAS |
80063-88-3 |
|---|---|
Fórmula molecular |
C18H22N8O14 |
Peso molecular |
574.4 g/mol |
Nombre IUPAC |
hexane-1,6-diamine;2,4,6-trinitrophenol |
InChI |
InChI=1S/2C6H3N3O7.C6H16N2/c2*10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;7-5-3-1-2-4-6-8/h2*1-2,10H;1-8H2 |
Clave InChI |
AWULUOHTYBHFMY-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-].C(CCCN)CCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


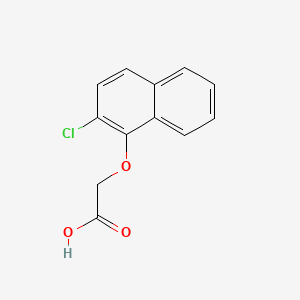
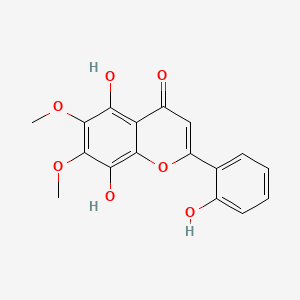
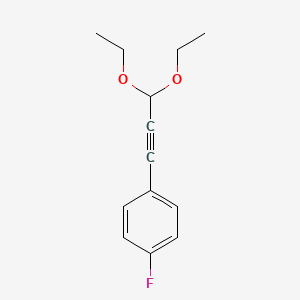
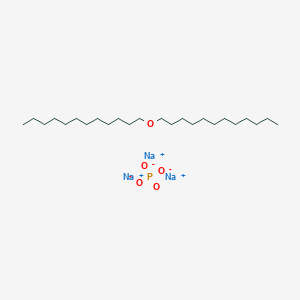
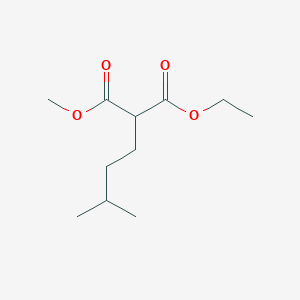
![1a-Propyl-1a,7a-dihydro-1H-cyclopropa[b]naphthalene-2,7-dione](/img/structure/B14440091.png)
![1-[3-(Phenylsulfanyl)-3-(trimethylsilyl)prop-2-en-1-yl]cyclododecan-1-ol](/img/structure/B14440095.png)
![Diethyl 3-cyanopyrazolo[1,5-a]pyrimidine-6,7-dicarboxylate](/img/structure/B14440097.png)
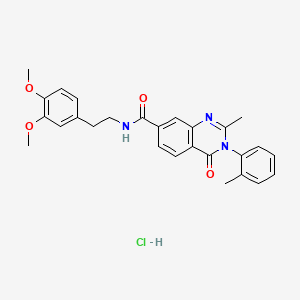
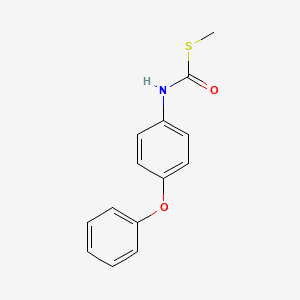
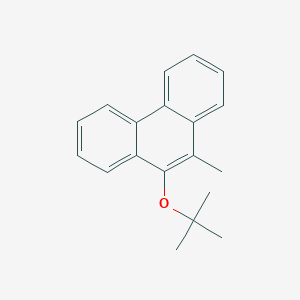
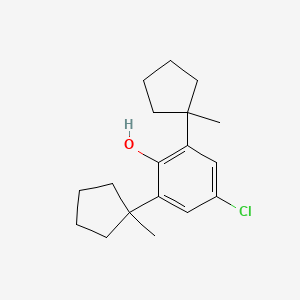
![1-[3-(Piperidin-1-yl)propyl]-1,2-dihydro-5H-tetrazole-5-thione](/img/structure/B14440140.png)
